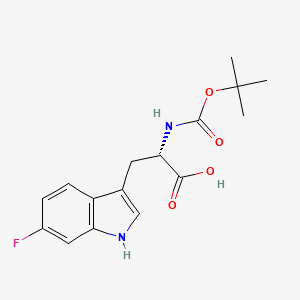
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid, commonly known as SBFI-PA, is a synthetic compound that has been used in various scientific research applications. It is a derivative of indole, an aromatic nitrogen-containing heterocyclic compound found in many natural products. SBFI-PA has been studied for its potential use in medicinal chemistry, drug discovery, and biochemistry. This compound has been found to possess various biological activities, such as anti-inflammatory, anti-microbial, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Derivative Formation
The compound and its derivatives are utilized in enantioselective synthesis, where both enantiomers of similar compounds are prepared. For instance, the enantiomerically pure glycine derivative tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI) was used to prepare enantiomers of a neuroexcitant analogue, emphasizing the importance of such compounds in creating neuroactive substances (Pajouhesh et al., 2000).
Building Blocks for Polyamide Synthesis
Derivatives of the compound are employed as precursors for synthesizing AABB-type stereoregular polyamides, showcasing their role in developing advanced polymeric materials (Gómez et al., 2003).
Catalysis and Protecting Group Applications
The tert-butoxycarbonyl (Boc) moiety is recognized for its stability and resistance to racemization during peptide synthesis. This moiety is pivotal as an amine protecting group, underlining the compound's significance in peptide and protein chemistry (Heydari et al., 2007).
Biological Activity Studies
Derivatives of the compound are synthesized and examined for their antimicrobial activities, contributing to the development of new antibacterial agents and enhancing our understanding of chemical-biological interactions (Radhakrishnan et al., 2020).
Propiedades
IUPAC Name |
(2S)-3-(6-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTAJUCNHDSAJU-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)
![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)


![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)
![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)